1,2,3,4,6,7-Hexabromodibenzofuran
Description
Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are recognized as emerging persistent organic pollutants (POPs). nih.govresearchgate.net These compounds, along with their chlorinated counterparts, polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), are of significant environmental concern due to their persistence, potential for bioaccumulation, and toxic effects. nih.govnih.govresearchgate.net The Stockholm Convention on Persistent Organic Pollutants has addressed the need to control the release of these hazardous substances. iaeg.com PBDD/Fs can be unintentionally produced during various thermal processes, including the production and combustion of brominated flame retardants (BFRs). researchgate.netiaeg.com In fact, the thermal disposal of e-waste has been shown to emit PBDD/Fs at levels significantly higher than PCDD/Fs. iaeg.com
The environmental presence and toxicological profiles of brominated congeners, such as PBDFs, have garnered increasing attention in recent years. epa.gov Research has indicated that PBDD/Fs may exhibit similar or even higher toxicities than the well-known chlorinated dioxins and furans. nih.govresearchgate.net The congener patterns of PBDD/Fs in the environment can differ from those of PCDD/Fs, suggesting distinct sources and formation pathways. nih.govresearchgate.net The incomplete combustion of products containing polybrominated diphenyl ethers (PBDEs), a common type of BFR, can lead to the formation of toxic PBDDs and PBDFs. researchgate.net This has raised concerns about the environmental fate and potential health risks associated with these brominated compounds. nih.govresearchgate.net
The term "hexabromodibenzofuran" refers to a subgroup of PBDFs that have six bromine atoms attached to the dibenzofuran (B1670420) structure. There is a considerable number of possible isomers within this subgroup, each with a unique arrangement of bromine atoms. The specific positions of the bromine atoms on the dibenzofuran molecule influence the compound's chemical and physical properties, as well as its toxicological behavior. This isomeric diversity presents a significant analytical challenge, as the separation and identification of individual congeners are necessary for a thorough risk assessment.
For example, other hexabromodibenzofuran isomers include:
2,3,4,6,7,8-Hexabromodibenzofuran t3db.ca
It is important to note that the chlorinated analogues of these compounds, such as 1,2,3,4,7,8-Hexachlorodibenzofuran, 1,2,3,6,7,8-Hexachlorodibenzofuran, and 2,3,4,6,7,8-Hexachlorodibenzofuran, also exhibit similar isomeric complexity. nih.govnih.govnist.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
103456-33-3 |
|---|---|
Molecular Formula |
C12H2Br6O |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,2,3,4,6,7-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |
InChI Key |
YIOFXZCOWPMYPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Other CAS No. |
124388-78-9 |
Synonyms |
HEXABROMODIBENZOFURAN |
Origin of Product |
United States |
Environmental Occurrence and Spatiotemporal Distribution of 1,2,3,4,6,7 Hexabromodibenzofuran
Atmospheric Compartment: Ambient and Indoor Air Concentrations
A comprehensive search for concentration data of 1,2,3,4,6,7-Hexabromodibenzofuran in both ambient and indoor air did not yield specific quantitative results. While studies have investigated the presence of total PBDFs in the atmosphere, the individual contribution of the 1,2,3,4,6,7-HxBDF isomer is not typically reported.
Aquatic Environments: Levels in Water and Sediments
Similarly, efforts to find specific levels of this compound in freshwater, marine water, or sediments were unsuccessful. Research on halogenated contaminants in aquatic systems often focuses on more well-known pollutants or reports on the aggregate of PBDF congeners, precluding a specific analysis of the target compound.
Terrestrial Environments: Soil, Sludge, and Fly Ash Contamination
The investigation into the contamination of terrestrial environments, including soil, sewage sludge, and fly ash, with this compound also faced a lack of specific data. While fly ash from incineration processes is a known source of halogenated dibenzofurans, congener-specific data for this particular hexabrominated isomer are not available in the reviewed literature.
Biota: Presence and Distribution in Aquatic and Terrestrial Organisms
Searches for the presence and distribution of this compound in aquatic and terrestrial organisms did not provide the necessary quantitative data for a detailed assessment.
Levels in Invertebrate Species
Food and Feed Matrices: Environmental Contamination Profiles
Finally, an examination of food and animal feed contamination profiles did not reveal any specific data for this compound. Regulatory monitoring and research studies tend to focus on a limited list of the most toxic and prevalent congeners of dioxins and furans.
Global and Regional Environmental Concentrations and Temporal Trends
Due to the limited availability of specific quantitative data for this compound in the reviewed scientific literature, a detailed data table on its global and regional environmental concentrations and temporal trends cannot be constructed at this time. Research has focused more broadly on polybrominated dibenzofurans (PBDFs) as a class or on other specific, more abundant or toxic congeners.
Environmental Transport, Fate, and Transformation Dynamics of 1,2,3,4,6,7 Hexabromodibenzofuran
Long-Range Environmental Transport Mechanisms
The capacity for long-range environmental transport is a defining characteristic of POPs, enabling them to contaminate pristine environments far from their original sources. For PBDFs, including the hexabrominated congener, this transport is primarily facilitated by atmospheric and oceanic processes.
Atmospheric transport is a primary pathway for the global distribution of semi-volatile organic compounds like PBDFs. researchgate.net These compounds can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. The partitioning between these two phases is a critical factor in their transport potential. Lower-brominated congeners, which are more volatile, tend to have a higher potential for long-range atmospheric transport compared to their more highly brominated counterparts. berkeley.eduresearchgate.net
As a hexabrominated congener, 1,2,3,4,6,7-HxBDF is semi-volatile and will be distributed between the vapor phase and atmospheric particles. nih.gov This association with particles allows it to travel vast distances with prevailing winds. researchgate.net Removal from the atmosphere occurs through two main deposition processes:
Dry Deposition: The gravitational settling of aerosol particles to which the compound is adsorbed.
Wet Deposition: The removal from the atmosphere by precipitation (rain or snow), which scavenges both particulate-bound and gaseous-phase chemicals.
Models of atmospheric dispersion, such as the Gaussian plume model, describe how pollutants are transported and diluted downwind from a source. cdc.gov For particle-bound contaminants like 1,2,3,4,6,7-HxBDF, deposition rates are influenced by particle size and meteorological conditions. t3db.ca This atmospheric transport and deposition mechanism is responsible for the presence of related compounds in remote locations like the Arctic. berkeley.edu
Once deposited into marine environments, oceanic currents can further distribute PBDFs. A significant and emerging mechanism for the oceanic transport of hydrophobic organic chemicals is their association with plastic debris. nih.gov Plastics, particularly microplastics (MPs), are ubiquitous in marine ecosystems and have a high capacity to sorb (adsorb or absorb) hydrophobic compounds from the surrounding water. nih.govosti.gov
The high hydrophobicity and low aqueous solubility expected for 1,2,3,4,6,7-HxBDF make it highly likely to partition onto plastic surfaces. Studies on other hydrophobic pollutants have demonstrated that plastics can act as a vector, transporting these chemicals across oceans, including to remote polar regions. nih.gov The process involves several stages:
Hydrophobic compounds like PBDFs in the water column come into contact with floating plastic debris.
The compounds adsorb to the surface of the plastic, with partition coefficients (the ratio of concentration in the plastic to the concentration in water) being several orders of magnitude higher than in the surrounding water. nih.gov
Ocean currents transport the plastic debris, and its associated chemical load, over long distances.
This mechanism not only facilitates long-range transport but also introduces a concentrated source of contaminants into the marine food web when organisms ingest the plastic particles.
Inter-Compartmental Partitioning and Distribution in Environmental Media
The distribution of 1,2,3,4,6,7-HxBDF in the environment is governed by its physicochemical properties, which dictate how it partitions between air, water, soil, sediment, and biota. cdc.govitrcweb.org As a highly brominated, lipophilic ("fat-loving") molecule, it exhibits very low water solubility and a strong tendency to associate with organic matter.
Key partitioning coefficients that describe this behavior include:
Octanol-Water Partition Coefficient (Kow): This measures the compound's preference for a fatty, non-polar solvent (octanol) versus water. A high log Kow value indicates high lipophilicity. While a specific value for 1,2,3,4,6,7-HxBDF is not readily available, related highly halogenated aromatics have very high log Kow values, suggesting they will bioaccumulate in the fatty tissues of organisms. itrcweb.orgepa.gov
Organic Carbon-Water (B12546825) Partition Coefficient (Koc): This describes the tendency of a chemical to adsorb to organic carbon in soil and sediment. ecetoc.orgecetoc.org A high Koc value indicates that the compound will be strongly bound to soil and sediment particles, reducing its mobility in water but increasing its persistence in those compartments. nih.gov Given its structure, 1,2,3,4,6,7-HxBDF is expected to have a very high Koc.
Due to this strong partitioning behavior, upon entering an aquatic system, 1,2,3,4,6,7-HxBDF will predominantly be found in the sediment, suspended particulate matter, and biota rather than dissolved in the water column. In terrestrial environments, it will be tightly bound to the organic fraction of the soil, limiting its potential to leach into groundwater.
Table 1: Expected Environmental Partitioning Behavior of 1,2,3,4,6,7-Hexabromodibenzofuran
| Environmental Compartment | Expected Affinity/Concentration | Governing Properties |
|---|---|---|
| Water (Dissolved) | Very Low | Low water solubility, High hydrophobicity |
| Soil & Sediment | High | High organic carbon-water partition coefficient (Koc) |
| Air | Low (partitioned to particles) | Semi-volatility, High molecular weight |
| Biota (Fatty Tissues) | High | High octanol-water partition coefficient (Kow), High lipophilicity |
Biotic and Abiotic Degradation Pathways
The persistence of a chemical in the environment is determined by its resistance to degradation. For 1,2,3,4,6,7-HxBDF, both abiotic (photochemical) and biotic (microbial) processes are potential degradation pathways, although its highly brominated structure confers significant resistance to breakdown.
Photochemical transformation, or photolysis, is the degradation of a chemical by sunlight. It is a significant abiotic degradation pathway for many halogenated aromatic compounds. PBDFs are known to be susceptible to photolysis, which can lead to the removal of bromine atoms (reductive debromination). capes.gov.br This process can break the compound down, but it can also transform a higher-brominated congener into a lower-brominated, and potentially more toxic, one.
The environmental half-life of a compound is the time it takes for half of the initial amount to degrade. For related persistent compounds like polychlorinated dibenzofurans (PCDFs), environmental half-lives can be extremely long, ranging from years to decades. researchgate.netnih.gov While a specific photodegradation rate for 1,2,3,4,6,7-HxBDF is not available, its structural stability suggests a long environmental half-life, contributing to its persistence.
Microbial degradation is a critical process for the natural attenuation of many organic pollutants. However, the dibenzofuran (B1670420) structure, especially when substituted with multiple halogen atoms, is highly resistant to microbial attack. nih.govresearchgate.net
Aerobic Degradation: In the presence of oxygen, bacteria that can degrade the parent compound, dibenzofuran, typically use dioxygenase enzymes to initiate the attack on the aromatic rings. nih.gov However, the presence of six bromine atoms on the 1,2,3,4,6,7-HxBDF molecule presents significant steric hindrance and electronic effects that make such enzymatic attacks highly unlikely. The carbon-bromine bond is strong, and highly halogenated aromatics are generally considered recalcitrant under aerobic conditions. nih.govbohrium.com
Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, found in deep sediments and some contaminated soils, a different microbial process called reductive dehalogenation can occur. Certain specialized bacteria can use halogenated compounds as electron acceptors, cleaving the carbon-halogen bond and removing the halogen atom. researchgate.net Studies on highly brominated PBDEs show that anaerobic microbial debromination does occur, but it is an extremely slow process, especially for the higher-brominated congeners. berkeley.edunih.govnih.gov It is plausible that 1,2,3,4,6,7-HxBDF could undergo slow anaerobic debromination over very long time scales, but it is generally considered to be highly persistent against microbial degradation. mdpi.com
Table 2: Summary of Degradation Pathways for this compound
| Degradation Pathway | Description | Expected Rate for 1,2,3,4,6,7-HxBDF |
|---|---|---|
| Photochemical Transformation | Degradation by sunlight, leading to debromination. | Slow; a likely but gradual degradation pathway in sunlit surface waters and on surfaces. |
| Aerobic Microbial Degradation | Breakdown by microbes in the presence of oxygen. | Extremely slow to negligible; high degree of bromination confers recalcitrance. |
| Anaerobic Microbial Degradation | Reductive debromination by microbes without oxygen. | Very slow; a potential long-term pathway in anoxic sediments. |
Bioaccumulation, Bioconcentration, and Trophic Transfer in Ecological Food Webs
The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile. This process occurs through two primary mechanisms: bioconcentration, which is the uptake of a chemical from the surrounding water, and bioaccumulation, which includes uptake from all sources, including food. nih.goveuropa.eu The tendency of a substance to magnify in concentration as it moves up the food chain is known as trophic magnification. sfu.ca
For persistent and lipophilic (fat-loving) compounds, such as many halogenated hydrocarbons, these processes can lead to significant concentrations in organisms at higher trophic levels, even when environmental concentrations are low. researchgate.netnih.gov
Uptake and Accumulation in Aquatic Organisms
The uptake and accumulation of chemical compounds in aquatic organisms are influenced by various factors, including the chemical's properties (such as its octanol-water partition coefficient, Kow) and the organism's physiology, diet, and habitat. uib.no Fish, for example, can absorb contaminants directly from the water through their gills and skin, as well as through the ingestion of contaminated food and sediment. researchgate.net
Studies on related compounds, such as certain PCDD/F congeners, have shown that they can be transferred from sediment and water to be accumulated by benthic invertebrates, aquatic plants, and fish. nih.gov Fish, in particular, may selectively accumulate certain isomers. nih.gov However, without specific studies on this compound, it is not possible to provide quantitative data on its uptake and accumulation rates in aquatic life.
Magnification through Trophic Levels
Trophic magnification occurs when the concentration of a contaminant increases from one trophic level to the next. This is quantified using a Trophic Magnification Factor (TMF), where a value greater than 1 indicates that the chemical is biomagnifying. sfu.ca
Investigations into the trophic transfer of similar compound classes, like PCDD/Fs and some PCBs, have shown positive relationships between the concentrations of certain congeners and the trophic level of the organism, indicating biomagnification. europa.eu Conversely, some highly chlorinated congeners have been observed to undergo trophic dilution, where concentrations decrease with increasing trophic level, possibly due to factors like reduced bioavailability or enhanced metabolic transformation. europa.eu The specific trophic transfer dynamics of this compound have not been documented, preventing an assessment of its potential for magnification in aquatic food webs.
Advanced Analytical Methodologies for Trace Level Detection and Characterization of 1,2,3,4,6,7 Hexabromodibenzofuran
Sample Collection, Preservation, and Quality Control in Environmental Monitoring
The foundation of reliable environmental monitoring for 1,2,3,4,6,7-HxBDF is a robust program for sample collection, preservation, and quality control (QC). epa.gov The procedures implemented at these initial stages are critical for maintaining sample integrity and ensuring the accuracy and precision of the final analytical data. alphalab.com
Sample Collection: Environmental samples susceptible to contamination with 1,2,3,4,6,7-HxBDF are diverse and include soil, sediment, dust, air, water, and biological tissues. dioxin20xx.orgnih.govpublications.gc.ca Collection methods must be carefully chosen to be representative of the matrix being studied. For instance, when collecting sediment samples, it is common to take multiple subsamples from a defined area, such as from the banks and the middle of a river, to ensure a representative sample. dioxin20xx.org For air monitoring, polyurethane foam (PUF) plugs are often used to trap persistent organic pollutants (POPs) like polybrominated dibenzofurans (PBDFs). epa.gov
Preservation: Proper preservation is essential to minimize the degradation of target analytes from the time of collection to analysis. firstenvlims.com A common and critical practice for many organic analytes, including PBDFs, is immediate chilling of the sample. Samples are typically cooled to less than 6°C and maintained at this temperature during transport to the laboratory. eurofinsus.com It is important to note that for many protocols, freezing is not recommended. eurofinsus.com Holding times, the maximum duration a sample can be stored before extraction and analysis, are strictly defined by regulatory methods. For example, for semi-volatile organic compounds in water, extraction should occur within 7 days of collection, and analysis within 40 days of extraction. epa.gov For soil samples intended for certain organic analyses, the holding time before extraction can be up to 14 days. epa.gov
Quality Control: A comprehensive Quality Assurance (QA) plan is integral to any monitoring program, and it encompasses various QC measures. epa.gov These checks are designed to identify and quantify potential contamination and errors throughout the sampling and analytical process. epa.govpharmoutsourcing.com Key QC samples include:
Field Blanks (or Trip Blanks): These consist of deionized water or a clean matrix treated as a sample during the entire collection and analysis process. epa.gov They are used to detect any contamination that may have been introduced during sampling, transport, or analysis. epa.gov
Field Duplicates: These are two independent samples collected at the same location and time. epa.gov Analysis of field duplicates provides a measure of the precision of both the sampling and analytical methods. epa.gov
Standard Reference Materials (SRMs): These are materials with certified concentrations of specific analytes. researchgate.net They are analyzed alongside environmental samples to verify the accuracy of the analytical method. researchgate.net
Adherence to these QA/QC protocols ensures that the data generated is reliable and legally defensible. epa.govpharmoutsourcing.com
Extraction and Clean-up Procedures for Diverse Environmental Matrices
Extracting and isolating trace levels of 1,2,3,4,6,7-HxBDF from complex environmental samples is a critical step that precedes instrumental analysis. The goal is to efficiently remove the analyte from the matrix while eliminating interfering compounds that could compromise the detection and quantification. oceanbestpractices.orgnih.gov
Solvent Extraction Techniques
The selection of an extraction technique depends on the sample matrix and the physicochemical properties of the analyte. For semi-solid and solid matrices like soil, sediment, and tissue, several well-established solvent extraction methods are employed.
Soxhlet Extraction: This is a traditional and widely used technique for extracting POPs from solid samples. oceanbestpractices.org It involves continuous extraction with a boiling solvent, typically over a period of 6 to 24 hours. oceanbestpractices.org Toluene or hexane/acetone mixtures are common solvents that have demonstrated good recoveries for related brominated compounds. oceanbestpractices.orgcabidigitallibrary.org While effective, Soxhlet extraction is time-consuming and requires large volumes of solvent. oceanbestpractices.org
Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), ASE is a more modern, automated technique that uses elevated temperatures and pressures to increase extraction efficiency. oceanbestpractices.orgthermofisher.com This method significantly reduces extraction time (to around 20 minutes per sample) and solvent consumption compared to Soxhlet. dioxin20xx.orgthermofisher.com The high temperature weakens the interactions between the analyte and the sample matrix, while the high pressure keeps the solvent in a liquid state above its boiling point, enhancing solvating power and diffusion rates. thermofisher.com ASE is a U.S. EPA-approved method (Method 3545A) for the extraction of dioxins/furans. thermofisher.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach involves an extraction and partitioning step using acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (dSPE) clean-up. nih.govgcms.cz Initially developed for pesticide residue analysis in fruits and vegetables, its application has expanded. nih.govnih.gov The extraction is performed by vigorously shaking the sample with acetonitrile, followed by the addition of salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. gcms.cziaea.org While known for its speed and low solvent use, the resulting extracts can sometimes be "dirtier" compared to other methods, requiring efficient clean-up. nih.govwur.nl
The table below summarizes key parameters of these common extraction techniques.
| Feature | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) / PLE | QuEChERS |
| Principle | Continuous extraction with boiling solvent at atmospheric pressure. oceanbestpractices.org | Extraction with solvent at elevated temperature and pressure. thermofisher.com | Acetonitrile extraction followed by salting-out and dispersive SPE. gcms.cz |
| Typical Solvents | Toluene, Hexane/Acetone. oceanbestpractices.org | Toluene, Hexane/Acetone, Dichloromethane/Hexane. dioxin20xx.orgoceanbestpractices.org | Acetonitrile. gcms.cz |
| Extraction Time | 6 - 24 hours. oceanbestpractices.org | ~20 minutes per sample. thermofisher.com | ~1 minute per sample. gcms.cz |
| Solvent Volume | High. nih.gov | Low. dioxin20xx.org | Very Low. nih.gov |
| Automation | Manual. oceanbestpractices.org | Fully automated. oceanbestpractices.org | Manual shaking, automated vortexing/centrifuging. gcms.cz |
| Advantages | Robust, well-established. nih.gov | Fast, low solvent use, automated. oceanbestpractices.orgthermofisher.com | Very fast, simple, cheap, low solvent use. nih.gov |
| Disadvantages | Time-consuming, large solvent volume. nih.gov | High initial instrument cost. oceanbestpractices.org | Can produce "dirtier" extracts requiring further cleanup. wur.nl |
Multi-Residue Methods and Interference Management (e.g., Isobaric Interferences)
In environmental analysis, it is often efficient to screen for a wide range of contaminants simultaneously using multi-residue methods. nih.govnih.gov These methods are designed to extract and detect numerous compounds with varying physicochemical properties in a single analytical run. nih.govresearchgate.net The QuEChERS method is a prime example of a multi-residue approach. nih.gov
A significant challenge in the mass spectrometric analysis of 1,2,3,4,6,7-HxBDF, especially in multi-residue methods, is the management of interferences. spectroscopyonline.com Interferences are signals from co-extracted matrix components or other compounds that can obscure the signal of the target analyte, leading to inaccurate identification and quantification. spectroscopyonline.com
Isobaric interferences are particularly problematic. These occur when different ions have the same nominal mass-to-charge ratio (m/z). spectroscopyonline.cominorganicventures.com For example, an isotope of one element or molecule can have the same mass as an isotope of the target analyte. spectroscopyonline.com In the context of PBDF analysis, potential isobaric interferences can arise from:
Fragments of higher molecular weight compounds, such as polybrominated diphenyl ethers (PBDEs), which are often present in the same environmental samples. nih.gov
Other halogenated compounds that might have isotopic clusters overlapping with that of 1,2,3,4,6,7-HxBDF.
Managing these interferences is crucial. High-resolution mass spectrometry (HRMS) is a primary tool for resolving isobaric interferences, as it can distinguish between ions with very small mass differences. thermofisher.comspectroscopyonline.com Additionally, chromatographic separation must be optimized to separate the analyte from interfering compounds before they enter the mass spectrometer. nih.gov The use of triple-quadrupole mass spectrometry (MS/MS) can also mitigate interferences by monitoring specific fragmentation transitions unique to the target analyte. thermofisher.comspectroscopyonline.com
Fractionation and Purification Strategies
Following initial extraction, a multi-step clean-up (or purification) procedure is almost always necessary to remove co-extracted interfering substances like lipids, hydrocarbons, and other organic compounds. oceanbestpractices.orgnih.gov The complexity of the clean-up depends on the matrix and the analytical method's sensitivity.
Common purification strategies include:
Gel Permeation Chromatography (GPC): This technique separates molecules based on their size. It is highly effective for removing large molecules like lipids and long-chain hydrocarbons from the sample extract, which is particularly important for biological tissues. publications.gc.ca
Column Chromatography: This is a widely used technique involving a column packed with a solid adsorbent (stationary phase). The sample extract is passed through the column, and compounds are separated based on their affinity for the adsorbent. Different adsorbents are often used in sequence to achieve the desired level of purity. publications.gc.cacabidigitallibrary.org
Silica Gel: Often modified with sulfuric acid to remove oxidizable substances. dioxin20xx.orgoceanbestpractices.org
Alumina: Used to separate compounds based on polarity. publications.gc.caoceanbestpractices.org
Florisil: A magnesium silicate (B1173343) adsorbent used to separate different classes of compounds. publications.gc.caoceanbestpractices.org
Carbon Column: A column containing activated carbon is particularly effective for fractionating planar molecules like PBDFs from non-planar compounds like polychlorinated biphenyls (PCBs). publications.gc.ca
These fractionation steps are critical for isolating the PBDF fraction, which includes 1,2,3,4,6,7-HxBDF, from other co-contaminants, thereby reducing matrix effects and improving the reliability of the instrumental analysis. publications.gc.canih.gov
High-Resolution Instrumental Analysis Techniques
The detection of 1,2,3,4,6,7-HxBDF at the ultra-trace levels typically found in the environment requires highly sensitive and selective analytical instrumentation. waters.com High-resolution techniques are essential to differentiate the target analyte from a multitude of other compounds present in the purified extract. mdpi.com
Gas Chromatography Coupled with High-Resolution Mass Spectrometry (HRGC-HRMS)
For the analysis of PBDFs, including 1,2,3,4,6,7-HxBDF, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is considered the gold standard analytical technique. nih.govnih.govwaters.com This method provides the necessary selectivity and sensitivity for unambiguous identification and quantification at parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels. epa.gov
Gas Chromatography (GC): The role of the GC is to separate the individual compounds in the extract before they enter the mass spectrometer. A long capillary column (e.g., 30 meters) with a specific stationary phase, such as DB-5, is used to separate the different PBDF congeners from each other and from other residual compounds. publications.gc.cawindows.net The separation is based on the compounds' boiling points and their interaction with the stationary phase.
High-Resolution Mass Spectrometry (HRMS): The mass spectrometer bombards the molecules eluting from the GC with energy, causing them to ionize and fragment. It then separates these ions based on their mass-to-charge ratio (m/z). A high-resolution instrument, typically a double-focusing magnetic sector or time-of-flight (TOF) analyzer, is crucial. It operates at a mass resolution of 10,000 or greater, which allows it to measure the mass of an ion with very high accuracy (to four or five decimal places). waters.comacs.org This capability is essential to:
Resolve Isobaric Interferences: HRMS can distinguish between the exact mass of the 1,2,3,4,6,7-HxBDF molecular ion and the exact mass of interfering ions that have the same nominal mass. thermofisher.comacs.org
Confirm Elemental Composition: The high mass accuracy allows for the confirmation of the elemental formula of the detected ion, providing a high degree of confidence in its identification.
Quantification: Quantification is typically performed using the isotope dilution method. epa.gov In this technique, a known amount of an isotopically labeled analog of 1,2,3,4,6,7-HxBDF (e.g., containing Carbon-13, ¹³C) is added to the sample before extraction. nih.govwaters.com This labeled standard behaves almost identically to the native (unlabeled) compound throughout the extraction, clean-up, and analysis process. By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, a very accurate and precise quantification can be achieved, as it corrects for any loss of analyte during sample preparation. waters.com
The combination of high-resolution chromatographic separation and high-resolution mass spectrometric detection makes HRGC-HRMS the definitive technique for the challenging task of analyzing trace levels of 1,2,3,4,6,7-HxBDF in environmental samples. nih.govwaters.com
Isotope Dilution Mass Spectrometry for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the precise quantification of trace-level organic compounds, including 1,2,3,4,6,7-Hexabromodibenzofuran (1,2,3,4,6,7-HxBDF). This technique is recognized as a primary method of measurement due to its high accuracy and precision, making it indispensable for reference material characterization and complex environmental analyses. researchgate.net The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled analogue of the target analyte to the sample prior to extraction and cleanup. For the analysis of 1,2,3,4,6,7-HxBDF, a ¹³C₁₂-labeled version of the molecule is typically used as the internal standard. rsc.org
The core advantage of this approach is that the isotopically labeled standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. researchgate.net Consequently, any loss of the analyte during these steps is mirrored by a proportional loss of the labeled standard. The final quantification is based on the measurement of the abundance ratio of the native (unlabeled) analyte to the isotopically labeled standard using a mass spectrometer, commonly a high-resolution mass spectrometer (HRMS) coupled with a gas chromatograph (GC). rsc.orgnih.gov This ratio is unaffected by analyte losses after the initial spiking, which corrects for potential inaccuracies introduced by the sample matrix or procedural variations. researchgate.net This methodology allows for rapid, ultrasensitive, and highly reproducible quantification, often reaching detection limits in the low femtomole range. nih.gov
Table 1: Key Steps in Isotope Dilution Mass Spectrometry (IDMS) Analysis
| Step | Description | Purpose |
|---|---|---|
| 1. Spiking | A precise and known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-1,2,3,4,6,7-HxBDF) is added to the sample at the earliest stage of preparation. | To create a homogenous mixture where the ratio of native analyte to labeled standard is fixed. |
| 2. Equilibration | The sample is processed to ensure the labeled standard is thoroughly mixed and equilibrated with the native analyte within the sample matrix. | To ensure the standard and analyte behave identically in subsequent steps. |
| 3. Extraction & Cleanup | The target analytes (both native and labeled) are extracted from the sample matrix (e.g., soil, tissue, water) and purified to remove interfering substances. rsc.org | To isolate the analytes and reduce matrix effects, improving analytical sensitivity and selectivity. |
| 4. GC Separation | The purified extract is injected into a gas chromatograph (GC), where individual compounds are separated based on their volatility and interaction with the GC column. | To separate the target analyte from other compounds, including other PBDD/F congeners. |
| 5. MS Detection & Quantification | The separated compounds enter a mass spectrometer (MS), which measures the distinct mass-to-charge ratios of the native and labeled analytes. The ratio of their ion intensities is determined. nih.gov | To accurately quantify the native analyte concentration by comparing its signal to the known quantity of the added labeled standard. |
Isomer-Specific Analysis and Congener Profiling Methodologies
The term "hexabromodibenzofuran" refers to a group of isomers, each having six bromine atoms attached to the dibenzofuran (B1670420) structure but at different positions. The toxicological properties of these congeners can vary significantly, necessitating analytical methods that can distinguish between them. nih.gov Isomer-specific analysis is therefore critical for accurately assessing the presence and potential impact of 1,2,3,4,6,7-HxBDF in a sample, as opposed to simply reporting a total hexabromodibenzofuran concentration. nih.gov
The primary technique for isomer-specific analysis is high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS). nih.gov The separation of closely related isomers is achieved using high-efficiency capillary columns (e.g., DB-5 type columns) that can resolve compounds with minor structural differences. The elution order and retention times are characteristic for each congener under specific chromatographic conditions, allowing for their individual identification. Following separation by GC, mass spectrometry provides definitive identification and quantification. nih.gov
Congener profiling involves the comprehensive analysis of the pattern or "fingerprint" of various polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) present in a sample. nih.govnih.gov This profile can provide valuable information about the source of the contamination, as different industrial processes, combustion events, or commercial product formulations can produce distinct congener patterns. nih.gov For instance, the relative abundance of 1,2,3,4,6,7-HxBDF compared to other congeners like 2,3,4,6,7,8-HxBDF or 1,2,3,6,7,8-HxBDF can help in source tracking and environmental fate studies. nih.govnih.govwho.int
Table 2: Examples of 2,3,7,8-Substituted Hexabromodibenzofuran (HxBDF) Congeners
| Congener Name | Bromine Atom Positions |
|---|---|
| 1,2,3,4,7,8-Hexabromodibenzofuran | 1, 2, 3, 4, 7, 8 |
| 1,2,3,6,7,8-Hexabromodibenzofuran | 1, 2, 3, 6, 7, 8 |
| 1,2,3,7,8,9-Hexabromodibenzofuran | 1, 2, 3, 7, 8, 9 |
| 2,3,4,6,7,8-Hexabromodibenzofuran | 2, 3, 4, 6, 7, 8 |
| This compound | 1, 2, 3, 4, 6, 7 |
Method Validation, Detection Limits, and Inter-Laboratory Comparisons
For an analytical method to be considered reliable for regulatory and research purposes, it must undergo rigorous validation. iupac.org Method validation establishes, through objective evidence, that the performance characteristics of the method are suitable for its intended analytical purpose. iupac.orgiastate.edu For trace analysis of 1,2,3,4,6,7-HxBDF, key validation parameters include accuracy, precision, selectivity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). iupac.org
Accuracy refers to the closeness of a measured value to the true value, often assessed using certified reference materials or recovery studies with spiked samples. iupac.org
Precision measures the degree of agreement among a series of individual measurements under stipulated conditions and is typically expressed as a relative standard deviation (RSD). cipac.org
Selectivity is the ability of the method to measure the target analyte without interference from other compounds in the sample matrix. iupac.org
Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. iupac.org For GC-IDMS methods, LOQs can be below 50 pg/mL. elsevierpure.com
Inter-laboratory comparisons (ILCs) , also known as proficiency tests, are crucial for assessing the competence of laboratories and ensuring the comparability and reliability of data generated by different organizations. benchmark-intl.com In an ILC, identical samples are distributed to multiple laboratories, and their results are compared against a consensus value or a reference value. benchmark-intl.com A common statistical tool used in these comparisons is the Z-score, which quantifies how far a laboratory's result is from the consensus mean. benchmark-intl.com A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance, indicating that the laboratory's result is in good agreement with the consensus. benchmark-intl.com Participation in ILCs is often a requirement for laboratory accreditation to standards like ISO/IEC 17025. iupac.org
Table 3: Typical Method Validation Performance Characteristics for Trace Analysis
| Parameter | Typical Performance Metric | Description |
|---|---|---|
| Accuracy | 89.0% - 106.7% recovery elsevierpure.com | The degree of closeness of the measured value to the true or accepted reference value. |
| Precision (Repeatability) | RSD < 15% (typically 1.2% - 6.5%) elsevierpure.com | The agreement between results of successive measurements carried out under the same conditions. |
| Linearity (Correlation Coefficient) | r > 0.99 cipac.org | The ability of the method to elicit test results that are directly proportional to the analyte concentration. |
| Limit of Quantification (LOQ) | < 50 pg/mL elsevierpure.com | The lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. |
| Selectivity | No significant interference at the retention time of the analyte. | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Inter-Laboratory Comparison | Z-score between -2.0 and +2.0 benchmark-intl.com | A measure of a laboratory's performance compared to a consensus value from multiple laboratories. |
Ecological Significance and Regulatory Considerations of 1,2,3,4,6,7 Hexabromodibenzofuran
Environmental Significance as a Persistent Organic Pollutant
1,2,3,4,6,7-Hexabromodibenzofuran is a member of the polybrominated dibenzofurans (PBDFs), a group of brominated aromatic hydrocarbons. These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial processes. Like other persistent organic pollutants (POPs), this compound exhibits properties that raise significant environmental and health concerns. epd.gov.hkunep.org POPs are chemical substances that persist in the environment, bioaccumulate in the food web, and have the potential for long-range environmental transport. epd.gov.hkepa.gov
The key characteristics that define this compound as a persistent organic pollutant include:
Persistence: This compound is resistant to degradation in the environment. Its chemical structure makes it stable and not easily broken down by biological or chemical processes. This persistence allows it to remain in ecosystems for extended periods. epd.gov.hk
Bioaccumulation: this compound is lipophilic, meaning it has a high affinity for fats and lipids. unep.org This property leads to its accumulation in the fatty tissues of living organisms. As it moves up the food chain, its concentration can increase in a process known as biomagnification. epa.govnih.gov
Potential for Long-Range Environmental Transport: Due to its persistence and semi-volatile nature, this compound can be transported over long distances in the atmosphere and oceans, far from its original sources. epd.gov.hkepa.gov This results in its presence in remote environments, including the Arctic.
Toxicity: Halogenated dibenzofurans are known to bind to the aryl hydrocarbon receptor (AhR), which can lead to a variety of toxic responses. t3db.ca These can include effects on the immune and endocrine systems, as well as potential carcinogenicity. t3db.cawikipedia.org
International Regulatory Frameworks and Assessments
The global nature of the threat posed by persistent organic pollutants has led to the development of international agreements to manage and control these substances. epd.gov.hkwikipedia.org
Stockholm Convention on Persistent Organic Pollutants: Listing Proposals and Criteria Fulfillment (Annex D)
The Stockholm Convention on Persistent Organic Pollutants is a global treaty aimed at protecting human health and the environment from POPs. epd.gov.hkwikipedia.org The Convention requires parties to take measures to eliminate or reduce the release of POPs into the environment. pops.int Chemicals can be added to the Convention's annexes through a rigorous review process that assesses whether they meet specific criteria for persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. pops.int
A party to the Convention can submit a proposal to list a new chemical in Annexes A (Elimination), B (Restriction), or C (Unintentional Production). pops.intpops.int This proposal must include information demonstrating that the chemical meets the screening criteria outlined in Annex D of the Convention. pops.int
Annex D Screening Criteria:
| Criteria | Requirement |
| Persistence | Evidence that the half-life of the chemical in water is greater than two months, or that its half-life in soil or sediment is greater than six months. pops.int |
| Bioaccumulation | Evidence that the bio-concentration factor or bio-accumulation factor in aquatic species is greater than 5,000, or that the log Kow is greater than 5. pops.int |
| Potential for Long-Range Environmental Transport | Measured levels of the chemical in locations distant from the sources of its release or modeling evidence of its potential for long-range transport. pops.int |
| Adverse Effects | Evidence of adverse effects to human health or the environment that warrant global concern. pops.int |
While specific proposals for the listing of this compound under the Stockholm Convention are not prominently detailed in the provided search results, as a member of the broader class of polybrominated dibenzofurans (PBDFs), it falls under the general concern for unintentionally produced POPs which are addressed in Annex C of the convention. epd.gov.hk Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDF) are listed in Annex C, and measures are in place to reduce their unintentional release. epd.gov.hk
Global Monitoring Initiatives and Data Gaps
Global monitoring programs are essential for assessing the effectiveness of international regulations like the Stockholm Convention and for identifying trends in the environmental levels of POPs. These initiatives track the concentrations of listed chemicals in various environmental matrices and in human populations.
While there are established monitoring programs for many POPs, there are data gaps concerning specific congeners like this compound. More comprehensive and consistent global monitoring data is needed to fully understand its environmental distribution and long-term trends. This includes more extensive monitoring in a wider range of geographic locations and environmental compartments.
National and Regional Environmental Policies and Emission Controls
In addition to international agreements, many countries and regions have implemented their own policies to control the release of POPs. These regulations often align with the objectives of the Stockholm Convention but may also include additional measures tailored to specific national or regional circumstances.
For instance, in the United States, the Environmental Protection Agency (EPA) regulates certain hazardous substances under various acts, which could include controls on sources that unintentionally produce dibenzofurans. ecfr.govfederalregister.govfederalregister.govlocustec.com Similarly, the European Union has its own regulations concerning POPs that implement the provisions of the Stockholm Convention. kemi.se
These national and regional policies typically focus on:
Emission Inventories: Developing detailed inventories of sources that release substances like this compound.
Best Available Techniques (BAT) and Best Environmental Practices (BEP): Promoting and requiring the use of technologies and practices that minimize the unintentional formation and release of these compounds from industrial sources.
Environmental Quality Standards: Setting limits for the concentration of these pollutants in air, water, and soil.
Research Gaps and Future Directions in this compound Studies
Despite the existing knowledge about this compound, several research gaps remain. Addressing these gaps is crucial for a more complete understanding of its environmental risks and for developing effective management strategies.
Identified Research Gaps:
| Area of Research | Specific Gaps |
| Environmental Fate and Transport | - Limited data on its atmospheric half-life and long-range transport potential under various environmental conditions. epa.govepa.gov - Insufficient information on its degradation pathways and rates in different environmental compartments (soil, sediment, water). nih.gov |
| Bioaccumulation and Trophic Transfer | - Need for more field-based studies to determine its biomagnification factors in different food webs. epa.govnih.govepa.gov - Lack of comprehensive data on its accumulation in a wider variety of species, particularly top predators. |
| Toxicological Effects | - Limited understanding of the specific toxicological effects of this congener, as much of the data is extrapolated from related compounds. - Need for more research on its potential endocrine-disrupting effects and developmental toxicity. t3db.ca |
| Analytical Methods and Monitoring | - Requirement for more sensitive and standardized analytical methods for its detection in complex environmental and biological samples. - Need for more extensive and harmonized global monitoring data to assess temporal and spatial trends. |
Future research should focus on filling these gaps to provide a more robust scientific basis for risk assessment and regulatory decision-making concerning this compound.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 1,2,3,4,6,7-hexabromodibenzofuran, and what strategies address low yields in bromination reactions?
- Methodological Answer : Bromination of dibenzofuran derivatives often suffers from regioselectivity issues and low yields due to steric hindrance and competing side reactions. A two-step approach involving hydroxybenzofuran (HBF) intermediates with subsequent bromination is recommended. For example, 2-bromo-6-HBF synthesis via 2,4-dihydroxybenzaldehyde and CBr₄/PPh₃ has been reported, but yields drop significantly for isomers like 2-bromo-7-HBF due to unfavorable electronic effects . Optimizing reaction conditions (e.g., solvent polarity, stoichiometry of brominating agents) and using protecting groups for hydroxyl moieties can improve selectivity and yield.
Q. Which analytical techniques are most reliable for detecting and quantifying this compound in environmental samples?
- Methodological Answer : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or isotope dilution mass spectrometry (IDMS) is preferred for trace analysis. Isotopically labeled standards (e.g., ¹³C₁₂-labeled hexabromodibenzofuran) are critical for accurate quantification, as they correct for matrix effects and ionization efficiency variations . Sample preparation typically involves Soxhlet extraction followed by clean-up via silica gel chromatography to remove interfering compounds like polychlorinated biphenyls (PCBs).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across different in vitro models?
- Methodological Answer : Discrepancies often arise from differences in cell lines, exposure durations, or metabolic activation systems. To harmonize
- Use standardized in vitro models (e.g., HepG2 cells for liver toxicity, SH-SY5Y for neurotoxicity) with controlled CYP enzyme activity .
- Include positive controls (e.g., 2,3,7,8-Tetrachlorodibenzofuran) to benchmark aryl hydrocarbon receptor (AhR) activation potency .
- Apply metabolomic profiling to identify phase I/II metabolites that may influence toxicity outcomes .
Q. What experimental design considerations are critical for studying the environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- Half-life studies : Conduct under controlled photolytic (UV light) and microbial conditions to simulate natural degradation. Use sediment-water partitioning assays to assess bioavailability .
- Isomer-specific analysis : Differentiate degradation rates of this compound from other isomers (e.g., 1,2,3,7,8,9-hexabromo) using retention time locking on GC columns with orthogonal selectivity (e.g., DB-5ms vs. HT-8) .
- Data validation : Cross-reference results with computational models (e.g., EPI Suite) to predict persistence metrics like bioaccumulation factors (BAFs).
Q. How can synthetic routes to this compound be optimized to reduce reliance on hazardous reagents like CBr₄?
- Methodological Answer :
- Catalytic bromination : Replace CBr₄ with HBr/H₂O₂ systems in the presence of Fe³⁺ or Ti⁴⁺ catalysts to improve atom economy and reduce waste .
- Microwave-assisted synthesis : Enhance reaction efficiency and regioselectivity by applying controlled microwave heating to dibenzofuran precursors .
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyl sites in HBF intermediates, enabling stepwise bromination at desired positions .
Q. What methodologies enable differentiation of this compound from co-eluting polybrominated diphenyl ethers (PBDEs) in complex matrices?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Leverage exact mass measurements (e.g., Q-TOF) to distinguish dibenzofurans (C₁₂H₄Br₆O) from PBDEs (C₁₂HₓBrᵧO) based on unique fragment ions (e.g., m/z 79/81 for Br⁻ clusters) .
- Multidimensional chromatography : Employ heart-cutting 2D-GC or LC×LC to separate co-eluting compounds prior to MS detection .
- Isotopic pattern deconvolution : Analyze ²⁷⁹Br/⁸¹Br isotopic ratios to confirm bromine counts in ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
